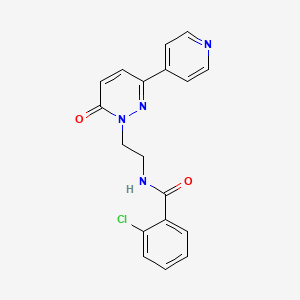
2-chloro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H15ClN4O2 and its molecular weight is 354.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-chloro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide represents a novel class of pyridazine derivatives that have garnered attention for their potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its relevance in medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate pyridazine precursors with chlorinated benzamides. The structural formula can be represented as follows:
This compound features a chlorinated benzamide group and a pyridazine moiety, which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyridazine, including this compound, exhibit significant antimicrobial activity. For instance, compounds with similar structures have been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anti-Tubercular Activity
A study focusing on substituted benzamide derivatives demonstrated that certain compounds exhibited promising anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most active derivatives had IC50 values ranging from 1.35 to 2.18 μM . This suggests that this compound could be a candidate for further development as an anti-tubercular agent.
Cytotoxicity and Selectivity
In evaluating the cytotoxicity of these compounds, it was found that many exhibited low toxicity towards human embryonic kidney (HEK-293) cells, indicating a favorable selectivity profile . This is crucial for the development of therapeutic agents that minimize adverse effects on human cells while effectively targeting pathogens.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Pyridazine derivatives may inhibit key enzymes involved in bacterial metabolism.
- DNA Interaction : Some studies suggest that such compounds can intercalate into DNA, disrupting replication processes.
- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into bacterial membranes, leading to increased permeability and cell death.
Case Studies and Research Findings
Several research articles have documented the synthesis and evaluation of pyridazine derivatives:
These findings underscore the potential therapeutic applications of this class of compounds in treating infectious diseases.
特性
IUPAC Name |
2-chloro-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c19-15-4-2-1-3-14(15)18(25)21-11-12-23-17(24)6-5-16(22-23)13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUAEHRPPRUXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














